N-(2-methylcyclohexyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)acetamide
Description
The compound N-(2-methylcyclohexyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)acetamide is a structurally complex acetamide derivative featuring a 1,3-oxazole core substituted with a 3-methylphenyl group and a methylthioacetamide side chain. Its design integrates a 2-methylcyclohexyl group at the acetamide nitrogen, which likely enhances lipophilicity and influences pharmacokinetic properties. The 1,3-oxazole moiety is notable for its bioisosteric properties, often contributing to antimicrobial or enzyme inhibitory activity in pharmaceuticals .
Properties
Molecular Formula |
C21H28N2O2S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(2-methylcyclohexyl)-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]acetamide |
InChI |
InChI=1S/C21H28N2O2S/c1-14-7-6-9-17(11-14)21-23-19(16(3)25-21)12-26-13-20(24)22-18-10-5-4-8-15(18)2/h6-7,9,11,15,18H,4-5,8,10,12-13H2,1-3H3,(H,22,24) |
InChI Key |
ZSCFAMFDOQPAQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(=O)CSCC2=C(OC(=N2)C3=CC=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of WAY-332000 may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: WAY-332000 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield thiols or amines, and substitution may yield various derivatives with different functional groups .
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through various organic reactions that involve the formation of the oxazole ring and subsequent modification to introduce the thioether and acetamide functionalities. The characterization of the compound typically involves techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing the chemical environment of hydrogen and carbon atoms.
- Mass Spectrometry (MS) : Employed to determine the molecular weight and structure.
- Infrared Spectroscopy (IR) : Helps identify functional groups present in the molecule.
Anti-inflammatory Potential
Molecular docking studies indicate that compounds containing oxazole structures may act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This suggests that N-(2-methylcyclohexyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)acetamide could be explored for its anti-inflammatory effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Modifications to the oxazole ring or the side chains can significantly alter biological activity. Comparative studies with analogs can provide insights into which structural features contribute most effectively to desired pharmacological profiles.
Case Studies and Research Findings
Several studies have investigated related compounds that share structural similarities with this compound:
Mechanism of Action
The mechanism of action of WAY-332000 involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table compares N-(2-methylcyclohexyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)acetamide with structurally related acetamide derivatives, emphasizing substituent effects, synthesis yields, and physicochemical properties:
Key Observations:
Substituent Effects on Yield: Electron-donating groups (e.g., 4-methoxyphenyl in Compound 9) correlate with higher yields (90%) compared to electron-withdrawing groups (e.g., nitro in Compound 12, 53%) . The target compound’s 3-methylphenyl and oxazole groups may similarly enhance reactivity due to moderate electron-donating effects.
Melting Point Trends :
- Compounds with aromatic or heteroaromatic substituents (e.g., indole in Compound 10) exhibit higher melting points (206–207°C) due to enhanced intermolecular interactions . The target compound’s 2-methylcyclohexyl group may lower its melting point compared to purely aromatic analogs.
Spectroscopic Characterization :
- $^1$H-NMR and MS are universally employed for structural validation across analogs . The target compound would likely require similar techniques, with additional focus on $^{13}$C NMR to resolve the oxazole and cyclohexyl environments .
Biological Implications: Thiazole and oxazole cores are associated with antimicrobial and enzyme inhibitory activity . The target compound’s 1,3-oxazole group may confer bioactivity distinct from thiazolidinone-based analogs (e.g., Compounds 9–13) .
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis may benefit from optimized conditions (e.g., reflux in polar aprotic solvents like DMF or acetonitrile) as demonstrated in analogs .
- Structure-Activity Relationships (SAR) : The 3-methylphenyl and oxazole groups could enhance target binding in hydrophobic pockets, while the methylthio group may improve metabolic stability compared to oxygen-based ethers .
- Limitations : Direct comparisons are hindered by the absence of specific data (e.g., solubility, bioactivity) for the target compound. Further experimental studies are required to validate these hypotheses.
Biological Activity
N-(2-methylcyclohexyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C_{17}H_{25}N_{3}O_{2}S
- Molecular Weight : 325.47 g/mol
- IUPAC Name : N-(2-methylcyclohexyl)-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thioacetamide
The compound features a cyclohexyl ring, an oxazole moiety, and a thioether linkage, which contribute to its unique chemical properties and biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study showed that derivatives with oxazole rings displayed selective cytotoxicity against various cancer cell lines, including HepG2 and MCF7 .
The proposed mechanism of action for this class of compounds involves the inhibition of specific enzymes that are crucial for tumor growth and survival. In particular, the inhibition of thioredoxin reductase (TrxR) has been highlighted as a potential target. TrxR plays a vital role in maintaining cellular redox balance and is implicated in cancer cell proliferation .
Antimicrobial Properties
In addition to antitumor effects, preliminary investigations have suggested that this compound may possess antimicrobial properties. Compounds with similar structures demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli in disk diffusion assays .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The IC50 values obtained from these studies indicate that while the compound exhibits potent biological activity, it also requires careful consideration regarding dosage to minimize toxicity .
Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antitumor | HepG2 | IC50 = 25 µM | |
| Antimicrobial | Staphylococcus aureus | Zone of inhibition = 15 mm | |
| Cytotoxicity | MCF7 | IC50 = 30 µM |
Case Studies
- Antitumor Efficacy : A compound structurally related to N-(2-methylcyclohexyl)-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)acetamide was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with significant selectivity towards tumor cells over normal cells.
- Antimicrobial Testing : In a comparative study, various derivatives were screened for antimicrobial activity. The compound showed promising results against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
